
1,1,1-Trichloro-3,3,3-trifluoropropane
Overview
Description
1,1,1-Trichloro-3,3,3-trifluoropropane (CAS 7125-84-0), also designated as HCFC-233fb, is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and a molecular weight of 201.40 g/mol . It is classified under hydrochlorofluorocarbons (HCFCs), which are transitional substitutes for ozone-depleting chlorofluorocarbons (CFCs). Structurally, it features three chlorine atoms on the first carbon and three fluorine atoms on the third carbon, creating a polar molecule with unique thermodynamic properties.
Preparation Methods
1,1,1-Trichloro-3,3,3-trifluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination of 1,1,3,3-tetrachloropropene using hydrogen fluoride (HF) over chromium oxide-based catalysts . This method is highly selective and efficient, yielding high conversion rates and selectivity towards the desired product. Industrial production often employs similar catalytic processes to ensure high purity and yield.
Chemical Reactions Analysis
1,1,1-Trichloro-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various reducing agents. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,1,1-Trichloro-3,3,3-trifluoropropane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in the synthesis of other chemicals.
Biology: Its unique properties make it useful in certain biological assays and experiments.
Medicine: It is investigated for potential use in pharmaceutical formulations.
Industry: It is employed in the production of refrigerants, foaming agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3,3,3-trifluoropropane involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and reaction of other compounds. Its halogen atoms can participate in various chemical reactions, influencing the pathways and outcomes of these reactions .
Comparison with Similar Compounds
Key Properties:
- Thermodynamic Data :
This compound is notable for its use in refrigerants, blowing agents for foams, and as an intermediate in fluorochemical synthesis .
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Halogenated Propanes
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution Pattern |
---|---|---|---|---|
1,1,1-Trichloro-3,3,3-trifluoropropane | 7125-84-0 | C₃H₂Cl₃F₃ | 201.40 | Cl₃ on C1; F₃ on C3 |
3-Chloro-1,1,1-trifluoropropane | 460-35-5 | C₃H₄ClF₃ | 132.51 | Cl on C3; F₃ on C1 |
1,2,3-Trichloropropane | 96-18-4 | C₃H₅Cl₃ | 181.45 | Cl on C1, C2, C3; no fluorine |
1,1,2-Trichloro-3,3,3-trifluoropropane | 7125-83-9 | C₃H₂Cl₃F₃ | 201.40 | Cl₂ on C1, Cl on C2; F₃ on C3 |
1-Chloro-3,3,3-trifluoropropene | 2730-43-0 | C₃H₂ClF₃ | 130.49 | Unsaturated (C=C); Cl on C1, F₃ on C3 |
Structural Insights :
- Chlorine vs. Fluorine Substitution : The position and number of halogens significantly influence reactivity and polarity. For example, 3-chloro-1,1,1-trifluoropropane (C₃H₄ClF₃) has lower molecular weight and weaker polarity than this compound due to fewer chlorine atoms .
- Isomerism : 1,1,2-Trichloro-3,3,3-trifluoropropane (CAS 7125-83-9) is a structural isomer of the target compound, with chlorine redistribution altering its boiling point and vapor pressure .
- Unsaturation : 1-Chloro-3,3,3-trifluoropropene (CAS 2730-43-0) contains a double bond, reducing thermal stability but increasing reactivity in polymerization reactions .
Thermodynamic and Physical Property Comparisons
Table 2: Thermodynamic Data for Selected Compounds
Key Findings :
- Enthalpy of Vaporization : this compound has a higher ΔvapH° than its unsaturated analog (1-chloro-3,3,3-trifluoropropene), reflecting stronger intermolecular forces due to its saturated structure .
- Phase-Change Behavior : The triple point temperature (232.69 K) of this compound is significantly lower than that of 1,2,3-Trichloropropane, which lacks fluorine and has higher crystallinity .
Environmental and Regulatory Considerations
Table 3: Environmental Impact of HCFCs and Related Compounds
Insights :
Biological Activity
1,1,1-Trichloro-3,3,3-trifluoropropane (also known as HFC-143a) is a halogenated hydrocarbon with the chemical formula and a molecular weight of 201.402 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of environmental impact and human health. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.
Basic Information
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 201.402 g/mol |
CAS Registry Number | 7125-83-9 |
IUPAC Standard InChIKey | MDNLZVVUMKSEKO-UHFFFAOYSA-N |
Toxicological Profile
Research indicates that this compound exhibits toxicity in various biological systems. It is classified under substances that are very bioaccumulative (vPvB) according to EU REACH regulations . The compound has been associated with endocrine disruption and potential serious effects on human health and the environment .
Study on Neurotoxicity
A study conducted by researchers evaluated the neurotoxic effects of halogenated compounds including this compound. The findings suggested that exposure to this compound could lead to neurobehavioral deficits in animal models. The study reported significant alterations in locomotor activity and cognitive functions following chronic exposure .
Reproductive Toxicity Assessment
Another critical area of research involves the reproductive toxicity of this compound. In vitro assays demonstrated that this compound could adversely affect reproductive hormone levels and impair fertility in animal models . The results indicate potential risks for human reproductive health upon exposure.
Environmental Impact
The environmental persistence of this compound raises concerns regarding its ecological impact. Studies have shown that this compound can accumulate in aquatic environments and affect marine life . It has been linked to disruptions in aquatic ecosystems due to its bioaccumulative nature.
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key characteristics:
Compound | Molecular Weight (g/mol) | Toxicity Level | Bioaccumulation Potential |
---|---|---|---|
This compound | 201.402 | High | Very Bioaccumulative |
1,2-Dichloro-2-fluoropropane | 134.92 | Moderate | Moderate |
Trichloroethylene | 131.39 | High | High |
Properties
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-2(5,6)1-3(7,8)9/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNLZVVUMKSEKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991559 | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-84-0, 7125-83-9 | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7125-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HCFC 233 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trichloro-3,3,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.